Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide)

Lamivudine (R)-Sulfoxide is a chiral sulfoxide derivative of the antiviral drug Lamivudine, characterized by its (R)-configuration at the sulfinyl center. This compound is of significant interest in pharmaceutical research due to its potential role as an intermediate in the synthesis of enantiomerically pure antiviral agents. The (R)-sulfoxide moiety enhances stereochemical precision, which is critical for optimizing drug efficacy and reducing off-target effects. Its well-defined chiral structure makes it valuable for studies on metabolic pathways and enzymatic interactions. High purity and stability under standard laboratory conditions further support its utility in analytical and synthetic applications within medicinal chemistry and drug development.
Lamivudine (R)-Sulfoxide structure
Lamivudine (R)-Sulfoxide structure
Product Name:Lamivudine (R)-Sulfoxide
CAS No:160552-54-5
MF:C8H11N3O4S
MW:245.255640268326
CID:213186
PubChem ID:71587554
Update Time:2025-10-28

Lamivudine (R)-Sulfoxide Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI)
    • Lamivudine (R)-Sulfoxide
    • 1,3-Oxathiolane, 2(1H)-pyrimidinone deriv.
    • 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, S-oxide, [2R-(2a,3b,5a)]-
    • 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-, [2R-(2a,3b,5a)]-
    • GI 138870X
    • Lamivudine EP Impurity G
    • 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-S-oxide
    • 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
    • 4-AMINO-1-((2R,3R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE S-OXIDE
    • UNII-3SN4QFF34D
    • Lamivudine impurity H [USP]
    • 2(1H)-Pyrimidinone, 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-
    • Lamivudine sulfoxide, (R)-
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3beta,5alpha))-
    • Lamivudine impurity H
    • GI138870X
    • Lamivudine impurity H [EP]
    • (R)-lamivudine sulfoxide
    • Q27257980
    • Lamivudine sulfoxide
    • 3SN4QFF34D
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-, S-OXIDE, (2R-(2.ALPHA.,3.BETA.,5.ALPHA.))-
    • Lamivudine impurity H RS [USP]
    • 160552-54-5
    • LAMIVUDINE IMPURITY H [USP IMPURITY]
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3alpha,5alpha))-
    • UNII-6IRT7BIB8R
    • GI-138870X
    • LAMIVUDINE IMPURITY H [EP IMPURITY]
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-, (2alpha,5alpha)-
    • GI-138868X
    • 131086-23-2
    • 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
    • Q27264964
    • (S)-lamivudine sulfoxide
    • 6IRT7BIB8R
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-((2R,3S,5S)-2-(HYDROXYMETHYL)-3-OXIDO-1,3-OXATHIOLAN-5-YL)-
    • LAMIVUDINE IMPURITY G [EP IMPURITY]
    • 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
    • LAMIVUDINE IMPURITY G [USP IMPURITY]
    • Lamivudine sulfoxide, (S)-
    • Inchi: 1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1
    • InChI Key: LJMQAXFNQNADRZ-RAPPMSLKSA-N
    • SMILES: [S@]1([C@H](CO)O[C@@H](C1)N1C(N=C(C=C1)N)=O)=O

Computed Properties

  • Exact Mass: 245.047
  • Monoisotopic Mass: 245.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124A^2
  • XLogP3: -2.3

Experimental Properties

  • Density: 1.93±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 601.7°Cat760mmHg
  • Flash Point: 317.7°C
  • Solubility: Dissolution (44 g/l) (25 º C),

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Additional information on Lamivudine (R)-Sulfoxide

Introduction to Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5)

Lamivudine (R)-Sulfoxide, identified by the chemical compound code CAS No 160552-54-5, is a derivative of the widely recognized antiviral drug lamivudine. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential therapeutic applications. As a sulfoxide derivative, it exhibits distinct biochemical interactions that differentiate it from its parent compound, making it a subject of extensive research in drug development.

The chemical structure of Lamivudine (R)-Sulfoxide features a sulfoxide group (-SO-) incorporated into the lamivudine backbone, which modifies its pharmacokinetic and pharmacodynamic profiles. This modification has been shown to enhance the compound's stability, bioavailability, and target specificity. The sulfoxide group introduces a polar nature to the molecule, which can influence its solubility and interaction with biological targets, such as enzymes and nucleic acid sequences.

In recent years, the study of Lamivudine (R)-Sulfoxide has been closely linked to advancements in antiviral therapy, particularly in the context of HIV and hepatitis B infections. Research has demonstrated that sulfoxide derivatives of nucleoside analogs can exhibit improved efficacy against viral polymerases compared to their parent compounds. This is attributed to the enhanced binding affinity and reduced susceptibility to enzymatic degradation. For instance, studies have shown that Lamivudine (R)-Sulfoxide may inhibit reverse transcriptase more effectively than lamivudine itself, making it a promising candidate for next-generation antiviral medications.

The synthesis of Lamivudine (R)-Sulfoxide involves sophisticated organic chemistry techniques, including sulfoxidation reactions that require precise control over reaction conditions. The introduction of the sulfoxide group at the specific position on the lamivudine molecule is critical for achieving the desired pharmacological properties. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

One of the most compelling aspects of Lamivudine (R)-Sulfoxide is its potential in overcoming drug resistance mechanisms associated with viral infections. Viruses such as HIV often develop resistance to nucleoside analogs through mutations in their polymerase genes. However, the structural modification introduced by the sulfoxide group in Lamivudine (R)-Sulfoxide may reduce the likelihood of such resistance mutations arising. This is because the altered electronic properties of the sulfoxide group can disrupt viral polymerase function in ways that differ from those affected by lamivudine alone.

Furthermore, preclinical studies have indicated that Lamivudine (R)-Sulfoxide exhibits favorable toxicity profiles compared to existing antiviral drugs. This is particularly important for long-term therapeutic regimens, where minimizing side effects is crucial for patient compliance and overall treatment success. The compound's ability to maintain efficacy while reducing toxicological burdens makes it an attractive option for further clinical development.

The pharmacokinetic behavior of Lamivudine (R)-Sulfoxide has also been extensively studied. Unlike lamivudine, which is primarily metabolized by cytidine deaminase, Lamivudine (R)-Sulfoxide may follow a different metabolic pathway. This could lead to longer half-lives and reduced dosing frequencies, simplifying treatment protocols for patients. Additionally, improved oral bioavailability has been observed with this derivative, suggesting that it may be administered via oral routes with high efficiency.

In conclusion, Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5) represents a significant advancement in antiviral drug design. Its unique structural features offer advantages over traditional nucleoside analogs by enhancing efficacy, reducing resistance risks, and improving safety profiles. As research continues to uncover new applications for this compound, it holds promise for addressing various viral infections with greater precision and effectiveness. The ongoing development efforts underscore its potential as a cornerstone in future antiviral therapies.

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